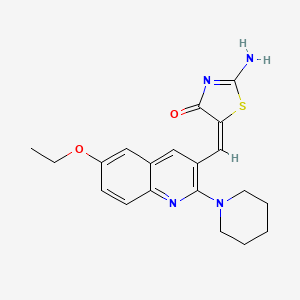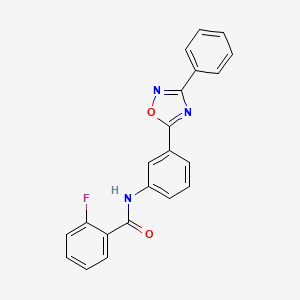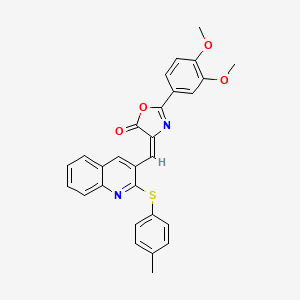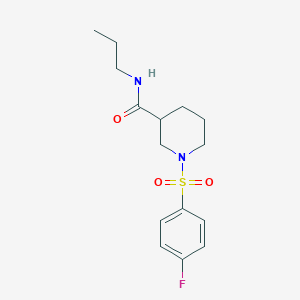
1-(4-methoxy-3-methylbenzenesulfonyl)-N-methylpiperidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-methoxy-3-methylbenzenesulfonyl)-N-methylpiperidine-4-carboxamide, also known as MS-275 or Entinostat, is a synthetic compound that belongs to the class of benzamide derivatives. It is a histone deacetylase inhibitor that has been extensively studied for its potential applications in cancer therapy.
科学研究应用
1-(4-methoxy-3-methylbenzenesulfonyl)-N-methylpiperidine-4-carboxamide has been extensively studied for its potential applications in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and leukemia. 1-(4-methoxy-3-methylbenzenesulfonyl)-N-methylpiperidine-4-carboxamide works by inhibiting histone deacetylases, which are enzymes that play a role in the regulation of gene expression. By inhibiting histone deacetylases, 1-(4-methoxy-3-methylbenzenesulfonyl)-N-methylpiperidine-4-carboxamide can increase the acetylation of histones, which leads to changes in gene expression and ultimately, cell death.
作用机制
1-(4-methoxy-3-methylbenzenesulfonyl)-N-methylpiperidine-4-carboxamide works by inhibiting the activity of histone deacetylases, which are enzymes that remove acetyl groups from histones. Histones are proteins that help package DNA into a compact structure called chromatin. By removing acetyl groups from histones, histone deacetylases can cause the chromatin to become more compact, which can make it more difficult for genes to be expressed. 1-(4-methoxy-3-methylbenzenesulfonyl)-N-methylpiperidine-4-carboxamide inhibits histone deacetylases, which leads to an increase in histone acetylation. This can cause changes in gene expression that ultimately lead to cell death.
Biochemical and Physiological Effects:
1-(4-methoxy-3-methylbenzenesulfonyl)-N-methylpiperidine-4-carboxamide has been shown to have a number of biochemical and physiological effects. It can induce cell cycle arrest and apoptosis in cancer cells, which can lead to the inhibition of tumor growth. 1-(4-methoxy-3-methylbenzenesulfonyl)-N-methylpiperidine-4-carboxamide can also increase the expression of genes that are involved in the immune response, which can help to stimulate the immune system to attack cancer cells. In addition, 1-(4-methoxy-3-methylbenzenesulfonyl)-N-methylpiperidine-4-carboxamide has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed. This can help to prevent the growth and spread of cancer cells.
实验室实验的优点和局限性
One of the major advantages of using 1-(4-methoxy-3-methylbenzenesulfonyl)-N-methylpiperidine-4-carboxamide in lab experiments is that it is a well-characterized compound that has been extensively studied. This means that there is a large body of literature available on its properties and potential applications. In addition, 1-(4-methoxy-3-methylbenzenesulfonyl)-N-methylpiperidine-4-carboxamide is relatively easy to synthesize and purify, which makes it a convenient compound to work with in the lab.
One of the limitations of using 1-(4-methoxy-3-methylbenzenesulfonyl)-N-methylpiperidine-4-carboxamide in lab experiments is that it can be toxic to normal cells as well as cancer cells. This means that it is important to carefully control the dose and duration of treatment when using 1-(4-methoxy-3-methylbenzenesulfonyl)-N-methylpiperidine-4-carboxamide in experiments. In addition, 1-(4-methoxy-3-methylbenzenesulfonyl)-N-methylpiperidine-4-carboxamide can have off-target effects on other enzymes besides histone deacetylases, which can complicate the interpretation of experimental results.
未来方向
There are a number of future directions for research on 1-(4-methoxy-3-methylbenzenesulfonyl)-N-methylpiperidine-4-carboxamide. One area of interest is the development of more selective histone deacetylase inhibitors that target specific isoforms of the enzyme. This could help to reduce the toxicity of these compounds and improve their efficacy in cancer therapy. Another area of interest is the use of 1-(4-methoxy-3-methylbenzenesulfonyl)-N-methylpiperidine-4-carboxamide in combination with other cancer therapies, such as chemotherapy and radiation therapy. This could help to improve the overall effectiveness of cancer treatment and reduce the risk of drug resistance. Finally, there is a need for more research on the long-term effects of 1-(4-methoxy-3-methylbenzenesulfonyl)-N-methylpiperidine-4-carboxamide on normal cells and tissues, as well as its potential applications in other disease areas besides cancer.
合成方法
1-(4-methoxy-3-methylbenzenesulfonyl)-N-methylpiperidine-4-carboxamide can be synthesized using a multi-step process that involves the reaction of 4-methoxy-3-methylbenzenesulfonyl chloride with N-methylpiperidine-4-carboxamide in the presence of a base such as triethylamine. The resulting intermediate is then treated with sodium hydride and dimethyl sulfate to obtain the final product. The purity of 1-(4-methoxy-3-methylbenzenesulfonyl)-N-methylpiperidine-4-carboxamide can be improved through recrystallization and chromatography techniques.
属性
IUPAC Name |
N-butan-2-yl-1-(4-methoxy-3-methylphenyl)sulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O4S/c1-5-14(3)19-18(21)15-8-10-20(11-9-15)25(22,23)16-6-7-17(24-4)13(2)12-16/h6-7,12,14-15H,5,8-11H2,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXLAFJDJKJYQOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butan-2-yl-1-(4-methoxy-3-methylphenyl)sulfonylpiperidine-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

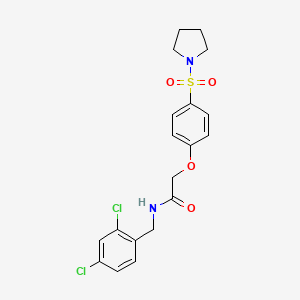
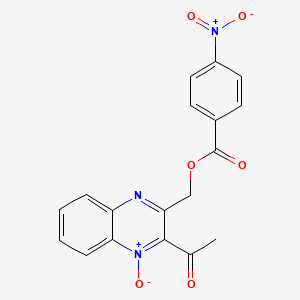
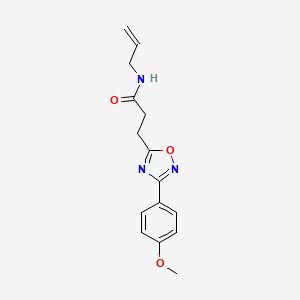

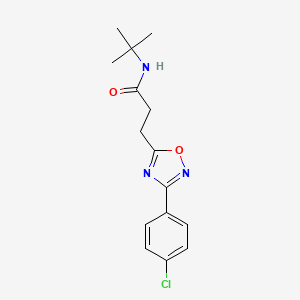

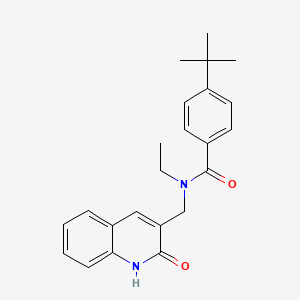

![N-benzyl-2-[N-(2-phenylethyl)methanesulfonamido]acetamide](/img/structure/B7694493.png)
